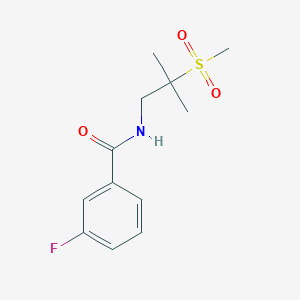
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide, also known as EPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPC is a pyrrolidine derivative that has been synthesized using a variety of methods, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and amyloid beta aggregation. 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the growth and invasion of cancer cells. 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has also been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing their interaction with other amyloid beta peptides.
Biochemical and Physiological Effects
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide inhibits the growth of tumors in mice, and reduces the levels of amyloid beta peptides in the brains of mice with Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and the aggregation of amyloid beta peptides in vitro and in vivo. Another advantage is that 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has been synthesized using a variety of methods, making it readily available for use in lab experiments. One limitation of using 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide. One direction is to further investigate its mechanism of action, particularly in relation to its inhibition of matrix metalloproteinases and amyloid beta aggregation. Another direction is to investigate its potential applications in other areas of scientific research, such as the treatment of other neurodegenerative diseases. Additionally, further studies are needed to investigate the safety and toxicity of 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide, particularly in relation to its potential use as a chemotherapeutic agent.
合成法
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has been synthesized using a variety of methods, including a three-step synthesis method involving the reaction of quinoline-4-carbaldehyde with ethyl acetoacetate, followed by the reaction with pyrrolidine and 2,4,5-trichlorophenyl isocyanate. Another method involves the reaction of quinoline-4-carbaldehyde with ethyl acetoacetate, followed by the reaction with pyrrolidine and phosgene. Both methods have been successful in producing 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide with high yields and purity.
科学的研究の応用
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential chemotherapeutic agent. 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
特性
IUPAC Name |
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-20-11-13(9-16(20)21)17(22)19-10-12-7-8-18-15-6-4-3-5-14(12)15/h3-8,13H,2,9-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMRXHNGMGATCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)NCC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)
![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)